2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Catalog No.
S14324742
CAS No.
M.F
C11H6Cl2N2O
M. Wt
253.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Product Name

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

IUPAC Name

2-(2,4-dichlorophenyl)pyrimidine-5-carbaldehyde

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

InChI

InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H

InChI Key

FAGQDEWVMVRUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic compound characterized by a pyrimidine ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group at the 5-position. The molecular formula for this compound is C11H8Cl2N2O, with a molecular weight of approximately 257.1 g/mol. It is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde includes:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the dichlorophenyl group, making it susceptible to nucleophiles such as amines or alcohols .
  • Condensation Reactions: It can participate in various condensation reactions, such as the Claisen-Schmidt condensation, where it reacts with ketones or aldehydes in the presence of bases to form α,β-unsaturated carbonyl compounds .
  • Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols depending on the reaction conditions employed.

Research indicates that pyrimidine derivatives, including 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde, exhibit significant biological activities. These compounds have been studied for their potential anti-inflammatory properties and their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . Additionally, some studies suggest that these compounds may possess antimicrobial and anticancer activities, making them valuable in drug development.

Several synthesis methods have been reported for 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde:

  • Morita-Baylis-Hillman Reaction: This method involves the reaction of an aldehyde with α-iodomethylene β-keto esters in the presence of magnesium iodide as a catalyst. This approach allows for efficient assembly of substituted pyrimidines .
  • Aromatic Nucleophilic Substitution: The compound can be synthesized via nucleophilic substitution reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and various electrophiles .
  • Three-component Coupling Reactions: Recent developments have introduced three-component coupling reactions that yield pyrimidine derivatives through the interaction of amidines with aldehydes under specific catalytic conditions .

The applications of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde are diverse:

  • Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound in drug discovery for anti-inflammatory and antimicrobial agents.
  • Material Science: Pyrimidine derivatives are also explored for their use in organic electronics and as building blocks in material science.

Interaction studies involving 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde focus on its binding affinity with various biological targets. For instance:

  • Cyclooxygenase Enzymes: The compound has been evaluated for its inhibitory effects on COX enzymes, which play a pivotal role in inflammation. In vitro studies have shown promising results regarding its potential as an anti-inflammatory agent .
  • Protein Targets: Further research is needed to elucidate its interactions with specific protein targets involved in various biological pathways.

Several compounds share structural similarities with 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeContains amino group at position 2Exhibits different reactivity due to amino substitution .
4-Amino-2-(methylthio)pyrimidine-5-carbaldehydeMethylthio group at position 2Potentially different biological activity profile .
4-Chloro-2-methylpyrimidine-5-carbaldehydeMethyl group at position 2Variation in electronic properties affecting reactivity .
4-Amino-2-chloropyrimidine-5-carbaldehydeChlorine substituent at position 4Different pharmacological properties compared to dichloro derivatives .

The uniqueness of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde lies in its specific dichloro substitution pattern and the presence of the aldehyde functional group, which enhances its reactivity and potential applications compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

251.9857182 g/mol

Monoisotopic Mass

251.9857182 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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